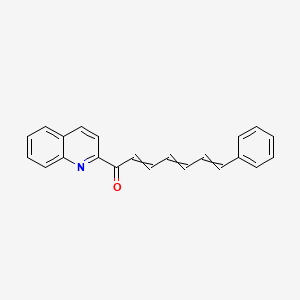
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a phenyl group, a quinoline moiety, and a hepta-2,4,6-trien-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a phenyl-substituted hepta-2,4,6-trien-1-one precursor. The reaction conditions often include the use of strong bases or acids to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alcohols, amines.
Substitution: Functionalized phenyl or quinoline derivatives.
Applications De Recherche Scientifique
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Quinoline Derivatives: Compounds like quinoline-2,4-dione and 2-Phenyl-3-benzoylquinoline share structural similarities and exhibit comparable chemical reactivity.
Phenyl-Substituted Trienes: Other phenyl-substituted trienes, such as 1,3,5-triphenylhepta-2,4,6-triene, also display similar chemical properties.
Uniqueness: 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one stands out due to its unique combination of a quinoline moiety and a phenyl-substituted hepta-2,4,6-trien-1-one backbone, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
90137-55-6 |
|---|---|
Formule moléculaire |
C22H17NO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
7-phenyl-1-quinolin-2-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C22H17NO/c24-22(21-17-16-19-13-8-9-14-20(19)23-21)15-7-2-1-4-10-18-11-5-3-6-12-18/h1-17H |
Clé InChI |
ACDVGWUDUDQPAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
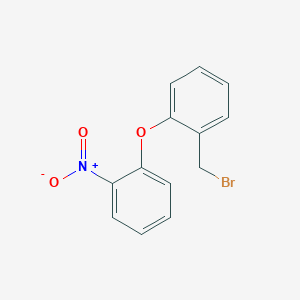
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
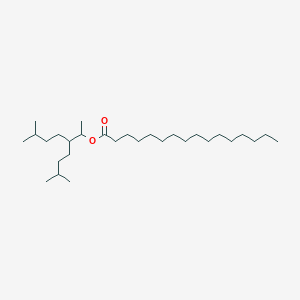
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
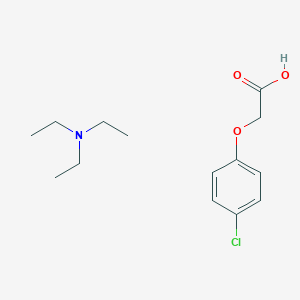
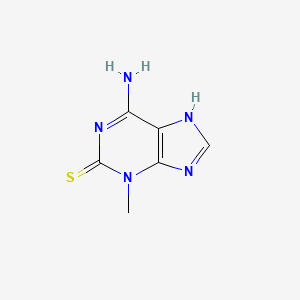
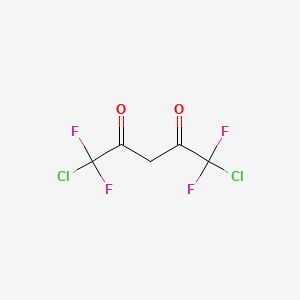
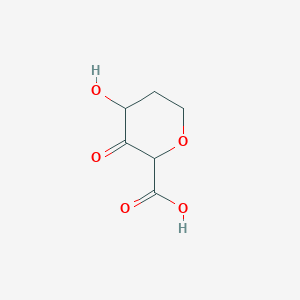
![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
![(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14381847.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
